molecular formula C20H21FN2O B155561 (R)-(-)-citalopram CAS No. 128196-02-1

(R)-(-)-citalopram

Cat. No. B155561
Key on ui cas rn: 128196-02-1
M. Wt: 324.4 g/mol
InChI Key: WSEQXVZVJXJVFP-HXUWFJFHSA-N
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Patent
US06635773B2

Procedure details

A total of 8.2 g of 62% hydrobromic acid is added to a solution of 20 g of citalopram in 120 ml of ethyl acetate. The mixture is cooled to 5-10° C. and left to crystallise. The crystals formed are filtered off and dried. A total of 22.5 g (yield: 90%) of citalopram hydrobromide are obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[CH3:2][N:3]([CH2:5][CH2:6][CH2:7][C:8]1([C:19]2[CH:20]=[CH:21][C:22]([F:25])=[CH:23][CH:24]=2)[O:16][CH2:15][C:14]2[CH:13]=[C:12]([C:17]#[N:18])[CH:11]=[CH:10][C:9]1=2)[CH3:4]>C(OCC)(=O)C>[CH3:2][N:3]([CH2:5][CH2:6][CH2:7][C:8]1([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[O:16][CH2:15][C:14]2[CH:13]=[C:12]([C:17]#[N:18])[CH:11]=[CH:10][C:9]1=2)[CH3:4].[BrH:1] |f:3.4|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
Br
Name
Quantity
20 g
Type
reactant
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallise
CUSTOM
Type
CUSTOM
Details
The crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCCC1(C=2C=CC(=CC2CO1)C#N)C=3C=CC(=CC3)F.Br
Measurements
Type Value Analysis
AMOUNT: MASS 22.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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